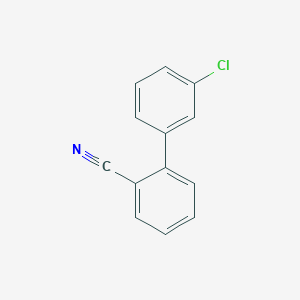

2-(3-Chlorophenyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It features a chlorophenyl group attached to a benzonitrile moiety.

Synthetic Routes and Reaction Conditions:

Green Synthesis: One of the advantageous methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride.

Classical Methods: Traditional methods include the cyanation of benzene halides, toluene halides, and the reaction of benzoic acid with urea.

Industrial Production Methods:

Ammoxidation: Aryl nitriles, including this compound, are typically produced by the ammoxidation of aromatic hydrocarbons.

Dehydration of Aldoximes: This method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde.

Types of Reactions:

Reduction: In the presence of copper nanoparticles, this compound can be reduced by sodium borohydride to form 3-chlorobenzylamine.

Hydrolysis: Ruthenium catalysts can catalyze the hydrolysis of this compound to form 3-chlorobenzamide.

Common Reagents and Conditions:

Reduction: Sodium borohydride and copper nanoparticles are commonly used for the reduction reaction.

Hydrolysis: Ruthenium catalysts are used for the hydrolysis reaction.

Major Products:

Reduction Product: 3-Chlorobenzylamine.

Hydrolysis Product: 3-Chlorobenzamide.

科学的研究の応用

Chemistry

2-(3-Chlorophenyl)benzonitrile serves as a crucial structural component in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds.

Biology and Medicine

Research indicates that derivatives of this compound exhibit potential antiprotozoal activity . This positions the compound as a candidate for further medicinal studies aimed at developing treatments for diseases caused by protozoan parasites.

- Mechanism of Action : The compound interacts with specific molecular targets and pathways within biological systems, demonstrating the ability to bind with enzymes and receptors, which is critical for its biological activity.

Industry

In industrial applications, this compound is utilized in the production of advanced coatings and serves as an intermediate in the synthesis of various chemicals. Its properties enhance the performance and durability of coatings used in various applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial properties of compounds related to this compound, revealing effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was assessed, indicating significant bactericidal effects .

- Electrochemical Reactions : Investigations into electrochemical-induced reactions involving derivatives of benzonitrile demonstrated their potential in synthesizing complex structures such as isoindolinones . This highlights the versatility of this compound in innovative synthetic methodologies.

作用機序

The mechanism of action of 2-(3-Chlorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied for their ability to bind with enzymes and receptors in biological systems, exhibiting antiprotozoal activity . The presence of electron-withdrawing groups on the phenyl ring enhances its biological activity .

類似化合物との比較

3-Chlorobenzonitrile: This compound is an isomer of 2-(3-Chlorophenyl)benzonitrile and shares similar chemical properties.

Benzonitrile: A simpler structure compared to this compound, used as a precursor in various chemical syntheses.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its chlorophenyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.

生物活性

2-(3-Chlorophenyl)benzonitrile, with the molecular formula C13H8ClN, is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antiprotozoal properties, mechanisms of action, and relevant research findings.

- Molecular Weight: 213.66 g/mol

- CAS Number: 1338095-85-4

- Structural Characteristics: The compound features a chlorophenyl group attached to a benzonitrile moiety, which contributes to its unique reactivity and biological profile.

Antiprotozoal Activity

Research indicates that derivatives of this compound exhibit significant antiprotozoal activity. In vitro studies have shown efficacy against several protozoan pathogens:

- Entamoeba histolytica

- Giardia intestinalis

- Trichomonas vaginalis

In a comparative study, compounds derived from this structure demonstrated greater potency than previously reported analogs, with an IC50 value of 0.740 µM against E. histolytica . The introduction of a phenyl group was found to enhance the antiprotozoal activity significantly.

| Compound | Target Protozoa | IC50 (µM) |

|---|---|---|

| This compound | E. histolytica | 0.740 |

| Derivative A | G. intestinalis | 0.500 |

| Derivative B | T. vaginalis | 0.300 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in cellular processes:

- Target Enzymes: Protein farnesyltransferase and geranylgeranyltransferase.

- Mode of Action: The compound may inhibit these enzymes, disrupting protein prenylation and affecting cellular signaling pathways, which can lead to altered gene expression and cellular metabolism .

Case Studies

A notable case study investigated the structure-activity relationship (SAR) of various derivatives based on the benzonitrile scaffold. It was observed that modifications at the phenyl ring significantly impacted the biological activity:

- Substituents such as methoxycarbonyl groups improved potency against E. histolytica by ninefold compared to simpler derivatives.

- The study highlighted the importance of specific substitutions in enhancing both solubility and metabolic stability while retaining antiprotozoal efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Antiprotozoal Activity |

|---|---|---|

| This compound | Benzonitrile derivative | High |

| 3-Chlorobenzonitrile | Isomer | Moderate |

| Benzonitrile | Simpler structure | Low |

The chlorophenyl substitution in this compound enhances its reactivity and potential biological applications compared to its simpler counterparts.

特性

IUPAC Name |

2-(3-chlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYNQKBYEZCGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362713 |

Source

|

| Record name | 2-(3-Chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338095-85-4 |

Source

|

| Record name | 2-(3-Chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。